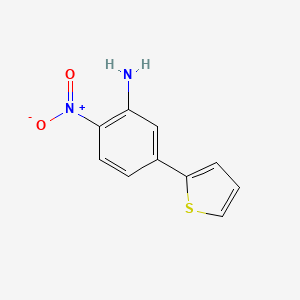

2-Nitro-5-(thiophen-2-yl)aniline

Übersicht

Beschreibung

2-Nitro-5-(thiophen-2-yl)aniline is an organic compound that belongs to the class of nitroanilines It features a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, which is further substituted with a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(thiophen-2-yl)aniline typically involves the nitration of 5-(thiophen-2-yl)aniline. One common method is as follows:

Nitration Reaction: 5-(thiophen-2-yl)aniline is treated with a nitrating mixture, usually composed of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3). The reaction is carried out at a controlled temperature to avoid over-nitration.

Isolation and Purification: The reaction mixture is then poured into ice-cold water to precipitate the product. The crude product is filtered, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and continuous flow reactors may be used to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitro-5-(thiophen-2-yl)aniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The aniline group can participate in electrophilic substitution reactions, such as acylation or sulfonation.

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C).

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Reduction: 2-Amino-5-(thiophen-2-yl)aniline.

Substitution: N-acyl or N-sulfonyl derivatives of this compound.

Oxidation: Thiophene sulfoxides or sulfones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Anticancer Activities

2-Nitro-5-(thiophen-2-yl)aniline has been investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that its metal complexes, particularly with zinc(II), exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The synthesis of these complexes involves reacting the ligand with zinc sulfate heptahydrate in a 1:1 molar ratio, followed by characterization using spectroscopic techniques. The resulting complex demonstrated a distorted square pyramidal geometry and promising biological activity, suggesting potential for drug development aimed at bacterial infections and cancer treatment .

Case Study: Zinc(II) Complexes

| Compound | Activity | Target Organisms |

|---|---|---|

| Zinc(II) complex | Antibacterial | E. coli, S. aureus |

| Ligand (this compound) | Anticancer potential | Various cancer cell lines |

Environmental Chemistry

Corrosion Inhibition

The compound has been identified as a corrosion inhibitor, crucial for protecting metals in harsh environments. When applied to metal surfaces, it prevents oxidative degradation, thereby prolonging the lifespan of materials used in industrial applications. The effectiveness of thiophene derivatives as corrosion inhibitors has been well-documented, showcasing their role in enhancing material durability .

Case Study: Corrosion Inhibition Performance

| Metal Type | Inhibitor Concentration (mg/L) | Corrosion Rate Reduction (%) |

|---|---|---|

| Mild Steel | 100 | 85 |

| Stainless Steel | 200 | 90 |

Biochemistry

DNA Interaction Studies

Research has explored the interactions of this compound with DNA, which is vital for understanding genetic processes and drug design. Techniques such as fluorescence spectroscopy and viscosity measurements have been employed to study the binding affinity of its metal complexes with calf thymus DNA (CT-DNA). These studies provide insights into the mode of interaction and binding characteristics essential for developing DNA-targeting drugs .

Analytical Chemistry

Chromogenic Agent for Metal Ion Detection

In analytical applications, this compound serves as a chromogenic agent for detecting metal ions. It forms colored complexes with specific metal ions that can be quantified using spectrophotometry. This method allows for sensitive detection of trace amounts of metals, making it invaluable for environmental monitoring and industrial quality control .

Case Study: Metal Ion Detection Sensitivity

| Metal Ion | Detection Limit (µg/L) | Color Change Observed |

|---|---|---|

| Copper(II) | 0.05 | Blue |

| Lead(II) | 0.02 | Yellow |

Organic Synthesis

Building Block for Organic Compounds

The versatility of this compound extends to organic synthesis where it acts as a building block for various organic compounds, including pharmaceuticals and agrochemicals. It can undergo nitration, sulfonation, and coupling reactions to yield diverse derivatives with significant biological activities .

Wirkmechanismus

The mechanism of action of 2-Nitro-5-(thiophen-2-yl)aniline depends on its application:

Medicinal Chemistry: The compound may act by inhibiting specific enzymes or interacting with cellular targets, leading to therapeutic effects.

Materials Science: Its electronic properties enable it to participate in charge transfer processes, making it useful in electronic devices.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Nitroaniline: Lacks the thiophene ring, making it less versatile in electronic applications.

5-Nitro-2-thiophenecarboxaldehyde: Contains a formyl group instead of an aniline group, altering its reactivity and applications.

2-Amino-5-(thiophen-2-yl)aniline: The reduced form of 2-Nitro-5-(thiophen-2-yl)aniline, with different chemical properties and applications.

Uniqueness

This compound is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct electronic and chemical properties. This combination makes it valuable in various fields, including medicinal chemistry and materials science.

Biologische Aktivität

2-Nitro-5-(thiophen-2-yl)aniline is an organic compound belonging to the nitroaniline class, characterized by the presence of both nitro and amino functional groups on an aromatic ring. Its molecular formula is C₉H₈N₂O₂S, with a molecular weight of approximately 196.24 g/mol. The compound's structure features a nitro group at the second position and a thiophene ring at the fifth position, influencing its chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step reactions yielding high purity (over 88% in most cases) and is derived from commercially available starting materials. The compound's unique structure enhances its reactivity, making it suitable for various applications in medicinal chemistry and materials science.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The compound's mechanism of action appears to involve inhibition of protein synthesis and interference with nucleic acid production, similar to other nitroaromatic compounds .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 – 62.5 μM |

| Enterococcus faecalis | 62.5 – 125 μM |

This data suggests that the compound can be effective against both Gram-positive bacteria, which are often resistant to conventional antibiotics, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal pathogens. The inhibition rates observed in laboratory settings indicate that it may be effective against common strains such as Candida albicans and Aspergillus niger.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 31.25 μg/mL |

| Aspergillus niger | 62.5 μg/mL |

These findings suggest that this compound could serve as a lead structure for developing new antifungal agents.

The biological activity of this compound can be attributed to its structural features. The electron-withdrawing nitro group enhances the electrophilicity of the aromatic system, facilitating interactions with biological macromolecules such as proteins and nucleic acids. This reactivity underlies its ability to disrupt essential cellular processes in microbes .

Case Studies

- Antimicrobial Efficacy : A study conducted by Joksimović et al. (2016) demonstrated that derivatives of nitroanilines, including this compound, exhibited significant antibacterial effects against MRSA strains in vitro, suggesting potential for therapeutic applications .

- Fungal Inhibition : Research published in MDPI highlighted that compounds similar to this compound showed promising results against fungal biofilms, indicating a potential role in treating persistent fungal infections .

Eigenschaften

IUPAC Name |

2-nitro-5-thiophen-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-8-6-7(10-2-1-5-15-10)3-4-9(8)12(13)14/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLRTOLFIYWLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635352 | |

| Record name | 2-Nitro-5-(thiophen-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849235-53-6 | |

| Record name | 2-Nitro-5-(thiophen-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.